

Mass Spectrum of 1,3-Dibromo-2,4-dimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

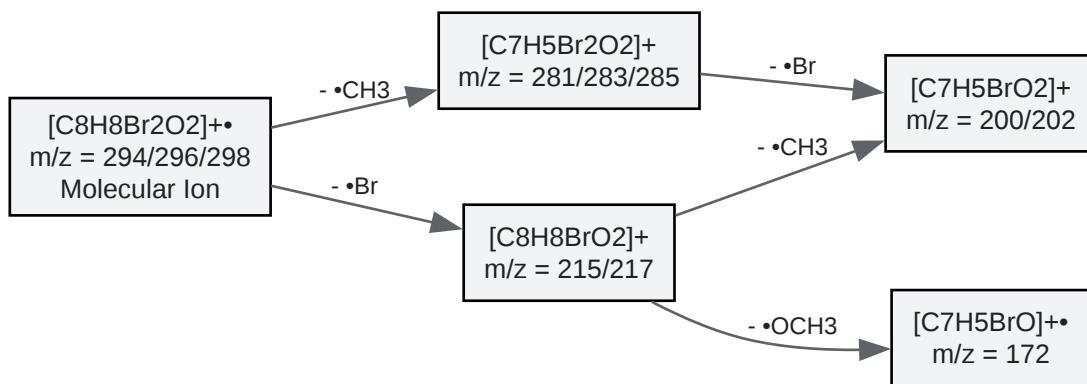
Compound Name:	1,3-Dibromo-2,4-dimethoxybenzene
Cat. No.:	B1354283

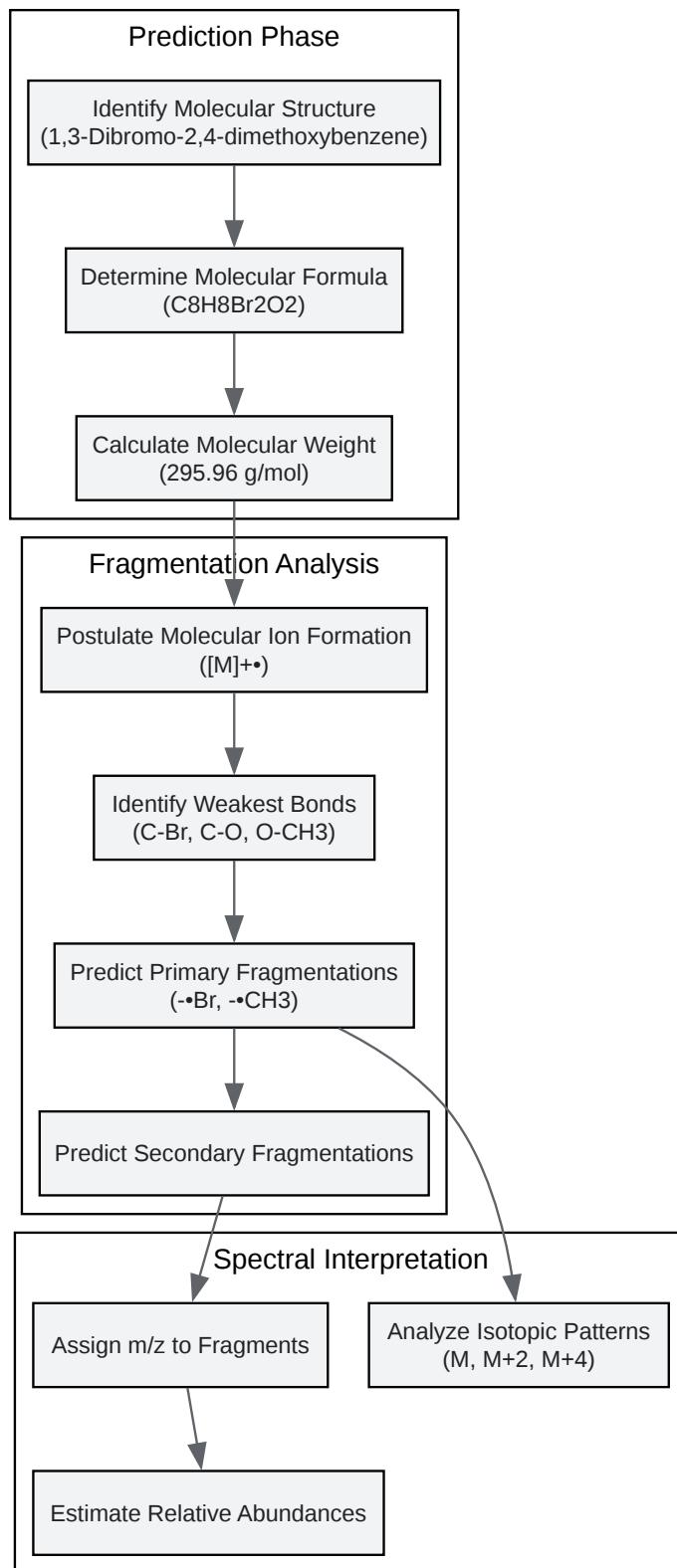
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrum of **1,3-Dibromo-2,4-dimethoxybenzene**, a halogenated aromatic compound of interest in various fields of chemical research. Due to the absence of a publicly available experimental mass spectrum for this specific isomer, this guide presents a predicted spectrum and fragmentation pathway based on established principles of mass spectrometry and data from closely related isomers.

Predicted Mass Spectrum Data


The mass spectrum of **1,3-Dibromo-2,4-dimethoxybenzene** is expected to be characterized by a distinct molecular ion cluster and a series of fragment ions resulting from the loss of bromine atoms and methyl groups. The presence of two bromine atoms (with isotopes 79Br and 81Br in nearly a 1:1 ratio) will lead to a characteristic M , $M+2$, and $M+4$ isotopic pattern for all bromine-containing fragments.


The predicted quantitative data for the major ions in the electron ionization (EI) mass spectrum of **1,3-Dibromo-2,4-dimethoxybenzene** are summarized in the table below. The relative abundances are estimations based on the analysis of isomeric compounds.

m/z (predicted)	Proposed Fragment Ion	Relative Abundance (estimated)	Notes
294/296/298	[C ₈ H ₈ Br ₂ O ₂] ⁺ • (Molecular Ion)	High	Isotopic cluster due to two bromine atoms.
281/283/285	[C ₇ H ₅ Br ₂ O ₂] ⁺	Moderate	Loss of a methyl radical (•CH ₃).
215/217	[C ₈ H ₈ BrO ₂] ⁺	Moderate to High	Loss of a bromine radical (•Br).
200/202	[C ₇ H ₅ BrO ₂] ⁺	Moderate	Loss of a bromine radical and a methyl radical.
172	[C ₇ H ₅ BrO] ⁺ •	Low	Loss of a bromine radical and a methoxy radical (•OCH ₃).
134	[C ₇ H ₆ O ₂] ⁺ •	Low	Loss of two bromine radicals.
119	[C ₆ H ₄ Br] ⁺	Low	Fragmentation of the aromatic ring.
91	[C ₇ H ₇] ⁺	Low	Tropylium ion, common in aromatic compounds.

Predicted Fragmentation Pathway

The fragmentation of **1,3-Dibromo-2,4-dimethoxybenzene** under electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation steps are predicted to be the loss of a methyl radical from a methoxy group and the loss of a bromine atom.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Mass Spectrum of 1,3-Dibromo-2,4-dimethoxybenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1354283#mass-spectrum-of-1-3-dibromo-2-4-dimethoxybenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com